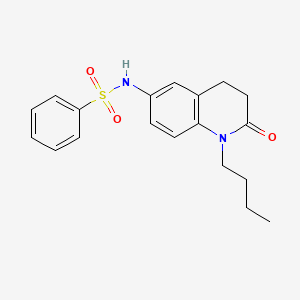

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

説明

特性

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-2-3-13-21-18-11-10-16(14-15(18)9-12-19(21)22)20-25(23,24)17-7-5-4-6-8-17/h4-8,10-11,14,20H,2-3,9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJZCUNGYBYBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the quinoline ring, followed by functionalization steps to introduce the butyl and benzenesulfonamide groups .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .

化学反応の分析

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring or the benzenesulfonamide moiety

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups .

科学的研究の応用

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of various industrial chemicals and materials

作用機序

The exact mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoline core is known to interact with various biological pathways, potentially affecting cellular processes .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Tetrahydroquinolinone Core

Key analogues differ in substituents at the N1 position and the benzene ring of the sulfonamide group:

Compound 3d : 4-cyclohexyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- N1 substituent : Methyl group (vs. butyl in the parent compound).

- Sulfonamide benzene substituent : Cyclohexyl at the para position.

- Synthesis : Achieved in 81% yield, with ¹H NMR data (δ 10.10 ppm for sulfonamide NH) confirming structure .

- The cyclohexyl group introduces steric bulk, which may influence target binding.

Compound 3e : N-(7-methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- N1 substituent : Methyl.

- Additional modification: Methoxy group at C7 of the tetrahydroquinolinone ring.

- Implications : The methoxy group enhances polarity, improving aqueous solubility. This modification could optimize pharmacokinetics in drug design .

Brominated Analogue : 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Sulfonamide benzene substituent : Bromo at the ortho position.

Structural and Functional Impact of Substituents

Lipophilicity and Solubility

- The butyl group in the parent compound contributes to higher logP values compared to methyl-substituted analogues (e.g., 3d, 3e), favoring membrane penetration but possibly reducing solubility.

- Methoxy (3e) and sulfonamide groups counterbalance lipophilicity, enhancing solubility for intravenous administration.

生物活性

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 386.51 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 386.51 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Biological Activities

Research indicates that compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess antibacterial properties by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily mediated through its interaction with specific molecular targets. These targets may include:

- Enzymes : The sulfonamide group can mimic substrates or cofactors of enzymes involved in metabolic pathways.

- Receptors : Binding to various receptors can modulate cellular responses and signal transduction pathways.

The precise mechanisms are still under investigation but are believed to involve both competitive and non-competitive inhibition strategies.

Case Study 1: Antimicrobial Activity

A study demonstrated that a related sulfonamide derivative exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL, showcasing the compound's efficacy in inhibiting bacterial growth.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide induced significant cytotoxicity. The IC50 values varied depending on the cell line but were generally within the range of 10–50 µM. Mechanistic studies indicated that apoptosis was mediated through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To better understand the efficacy of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, a comparative analysis with other known sulfonamide compounds was performed:

| Compound Name | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin) | 16 | 10–50 | Enzyme inhibition and apoptosis induction |

| Sulfanilamide | 32 | 15–60 | Dihydropteroate synthase inhibition |

| Trimethoprim | 8 | 5–20 | Dihydrofolate reductase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。